4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide
Description
4-[6-(Furan-2-yl)pyridazin-3-yl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a pyridazine core fused with a furan ring and an isopropylphenyl substituent. The pyridazine scaffold is known for its electron-deficient nature, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-propan-2-ylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16(2)17-5-7-18(8-6-17)23-22(28)27-13-11-26(12-14-27)21-10-9-19(24-25-21)20-4-3-15-29-20/h3-10,15-16H,11-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSGJRPQKAULAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 318.41 g/mol. Its structural components include a piperazine ring, a pyridazine moiety, and a furan substituent, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, piperazine-based compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its potential against Mycobacterium tuberculosis, with promising results suggesting it could serve as a lead compound for further development in anti-tubercular therapies.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that similar piperazine derivatives can induce apoptosis in cancer cell lines. In vitro studies demonstrated that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Docking studies suggest that the compound binds effectively to target proteins associated with cancer progression and microbial resistance .
Case Studies
- Antitubercular Activity : A study evaluating several piperazine derivatives found that certain compounds exhibited IC50 values between 1.35 µM and 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating strong antimicrobial activity .
- Cytotoxicity Assessment : Compounds similar to the target molecule were tested on HEK-293 cells to assess cytotoxicity, revealing that they were non-toxic at concentrations effective against pathogens .
- Apoptosis Induction : In vitro assays showed that the compound could trigger apoptotic pathways in cancer cells, leading to significant cell death without affecting normal cells .
Data Summary Table
| Biological Activity | IC50 (µM) | Cell Line/Pathogen |
|---|---|---|
| Antitubercular Activity | 1.35 - 2.18 | Mycobacterium tuberculosis H37Ra |
| Anticancer Activity | 0.01 - 49.85 | A549 (lung), MCF7 (breast) |
| Cytotoxicity | >40 | HEK-293 |
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to this one exhibit promising antitumor properties. The presence of the furan and pyridazine rings is believed to enhance the interaction with specific cancer cell receptors, leading to apoptosis in malignant cells. For instance, derivatives of pyridazine have shown efficacy against various cancer types by inhibiting tumor growth and metastasis .
Neuropharmacological Effects
The piperazine structure is known for its activity on the central nervous system (CNS). Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. Preliminary data suggest that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which could be beneficial in treating mood disorders .
Antimicrobial Properties
Emerging research has demonstrated that derivatives of this compound exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents, especially in light of rising antibiotic resistance globally .
Case Study 1: Antitumor Efficacy
A study published in Drug Target Insights explored the antitumor effects of various pyridazine derivatives, including compounds structurally related to 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide. In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effectiveness at low concentrations .
Case Study 2: Neuropharmacological Investigation
In a neuropharmacological study, researchers evaluated the effects of similar piperazine compounds on anxiety-like behaviors in rodent models. The results indicated that these compounds significantly reduced anxiety levels compared to controls, suggesting their potential as therapeutic agents for anxiety disorders .
Case Study 3: Antimicrobial Screening
A comprehensive screening of various furan-containing compounds revealed that those similar to the target compound exhibited notable activity against Staphylococcus aureus and Candida albicans. The mechanism was hypothesized to involve interference with microbial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several piperazine-carboxamide derivatives. Key analogues include:
Key Differentiators
Core Heterocycle: The target compound features a pyridazine ring, whereas analogues like incorporate a triazolo-pyridazine hybrid. This difference may alter electronic properties and target selectivity. Quinazoline-based analogues (e.g., A3 in ) exhibit a fused bicyclic system, which enhances rigidity compared to the monocyclic pyridazine in the target compound.
Substituent Effects :
- The isopropylphenyl group in the target compound provides steric bulk, which may reduce metabolic clearance compared to smaller substituents like ethyl () or trifluoromethyl ().
- Fluorine or chlorine substituents in analogues (e.g., ) enhance electronegativity and may improve membrane permeability but could increase toxicity risks.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for pyridazine-piperazine derivatives (e.g., coupling of dichloropyridazine with substituted piperazines, as in ). However, the furan-pyridazine linkage may require specialized conditions to avoid ring-opening side reactions .
Biological Implications :
- While direct biological data for the target compound are unavailable, structurally related compounds show varied activities:
- Triazolo-pyridazine derivatives () exhibit kinase inhibitory effects.
- Trifluoromethyl-substituted analogues () are explored in agrochemical contexts.
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
